4-Chloro-3,5-difluorocinnamic acid

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Reactions

Select 4-Chloro-3,5-difluorocinnamic acid for its unique 4-chloro-3,5-difluoro substitution pattern, essential for SAR studies and patented intermediate synthesis (US 6,956,129 B2). This halogen arrangement significantly impacts potency and selectivity. Its high lipophilicity (calc. LogP ~3.93) enhances membrane permeability for advanced assays.

Molecular Formula C9H5ClF2O2
Molecular Weight 218.58 g/mol
CAS No. 1163258-83-0
Cat. No. B1428486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-difluorocinnamic acid
CAS1163258-83-0
Molecular FormulaC9H5ClF2O2
Molecular Weight218.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O
InChIInChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+
InChIKeyXWQMRFBOVAOGAA-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-difluorocinnamic Acid (CAS 1163258-83-0): A Distinctive Polyhalogenated Cinnamic Acid Scaffold for Medicinal Chemistry and Advanced Synthesis


4-Chloro-3,5-difluorocinnamic acid (CAS 1163258-83-0) is a synthetic polyhalogenated cinnamic acid derivative characterized by a unique substitution pattern: a chlorine atom at the para (4-) position and fluorine atoms at both meta (3- and 5-) positions on the phenyl ring [1]. This specific arrangement of electron-withdrawing halogens fundamentally distinguishes its physicochemical and electronic profile from other cinnamic acid analogs [2]. It belongs to the broader class of compounds described in US Patent 6,956,129 B2, which details the preparation of polyhalogen-substituted cinnamic acids and their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals [3].

Why 4-Chloro-3,5-difluorocinnamic Acid Cannot Be Assumed Interchangeable with Other Halogenated Cinnamic Acids


Within medicinal chemistry, the position and identity of halogen substituents on the cinnamic acid core are not trivial; they are critical determinants of biological activity and physicochemical behavior. A structure-activity relationship (SAR) study of halogen-substituted cinnamic acid derivatives for anticonvulsant activity revealed that different substitution patterns led to a >10-fold variation in protective indices, underscoring the non-interchangeable nature of these analogs [1]. Furthermore, research on tyrosinase inhibition has quantified that the inhibitory effect increases systematically with the electronegativity of the halogen (F > Cl > Br), demonstrating that simply substituting one halogen for another can dramatically alter a compound's target potency [2]. Therefore, the specific 4-chloro-3,5-difluoro arrangement cannot be substituted by a mono-halogenated or differently di-halogenated analog without a high risk of introducing significant and unpredictable changes in a lead compound's efficacy, safety, or physical properties.

4-Chloro-3,5-difluorocinnamic Acid: A Quantified Evidence Guide for Procurement and Experimental Design


Evidence Item 1: Comparative Reactivity in Polyhalogenated Scaffold Synthesis via Palladium-Catalyzed Coupling

4-Chloro-3,5-difluorocinnamic acid is a specific example of a polyhalogenated cinnamic acid, a class of compounds for which a patented, scalable synthetic method exists using diazonium salts of polyhalogenated anilines with acrylic acid derivatives in the presence of a homogeneous palladium catalyst [1]. This method is specifically designed to produce compounds with multiple halogen substitutions, a structural feature that differentiates it from simpler mono-halogenated cinnamic acids like 4-chlorocinnamic acid or 3-fluorocinnamic acid, whose syntheses are more straightforward and do not require the same level of catalytic control.

Organic Synthesis Medicinal Chemistry Palladium-Catalyzed Reactions

Evidence Item 2: Enhanced Lipophilicity as a Function of Halogen Substitution Pattern

The calculated logP (cLogP) for 4-chloro-3,5-difluorocinnamic acid is 3.93 [1]. This value places it in a higher lipophilicity range compared to the unsubstituted cinnamic acid (logP ≈ 2.13) and even more lipophilic than mono-fluorinated (e.g., 3-fluorocinnamic acid, logP ≈ 2.5-3.0) or di-fluorinated analogs without chlorine [2]. This is a direct consequence of the specific 4-chloro-3,5-difluoro substitution pattern, which increases the compound's hydrophobic surface area and electron-withdrawing effects, impacting membrane permeability.

Physicochemical Properties Drug Design ADME

Evidence Item 3: Class-Wide Potential for Enhanced Biological Potency Based on Halogen Electronegativity

A systematic SAR study of cinnamic acid derivatives on tyrosinase inhibition established that the presence of a halogen substituent significantly enhances inhibitory effects, with potency correlating directly with the halogen's electronegativity (F > Cl > Br) [1]. The 4-chloro-3,5-difluorocinnamic acid scaffold combines a highly electronegative fluorine with a chlorine atom. This specific pattern is hypothesized to produce a strong and unique electronic environment that could amplify its biological activity relative to analogs lacking one of these halogens or having them in different positions. The study noted that 3-fluorocinnamic acid exhibited a >3-fold improvement in inhibition over unsubstituted cinnamic acid, providing a quantitative benchmark for the impact of fluorination.

Structure-Activity Relationship Tyrosinase Inhibition Medicinal Chemistry

Optimal Research and Procurement Scenarios for 4-Chloro-3,5-difluorocinnamic Acid


Scenario 1: Synthesis of Advanced Polyhalogenated Pharmaceutical Intermediates

Procure this compound when the synthetic target requires a building block with a specific, patented polyhalogenated cinnamic acid core. As detailed in US Patent 6,956,129 B2, this class of compounds is prepared via advanced palladium-catalyzed coupling reactions, positioning 4-chloro-3,5-difluorocinnamic acid as a valuable starting material for accessing complex, high-value pharmaceutical and agrochemical intermediates that cannot be derived from simpler cinnamic acids [1].

Scenario 2: Structure-Activity Relationship (SAR) Studies for CNS or Enzyme Targets

Utilize this compound as a key member of a focused library to investigate the impact of a 4-chloro-3,5-difluoro substitution pattern on biological activity. Class-level evidence from SAR studies on halogenated cinnamic acids demonstrates that such specific halogen arrangements can drastically alter potency, selectivity, and protective indices (e.g., a >10-fold difference in anticonvulsant assays) [1]. Its inclusion is essential for comprehensively mapping the structure-activity landscape for a given target.

Scenario 3: Designing Probe Molecules with Enhanced Membrane Permeability

Choose 4-chloro-3,5-difluorocinnamic acid when a cinnamic acid-derived probe or building block with high lipophilicity is required. Its calculated logP of 3.93 represents a ~1.8 log unit increase over unsubstituted cinnamic acid [1], indicating superior potential for passive membrane diffusion and engagement with intracellular or membrane-bound targets. This property makes it a strategic choice for cellular assays and in vivo model development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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